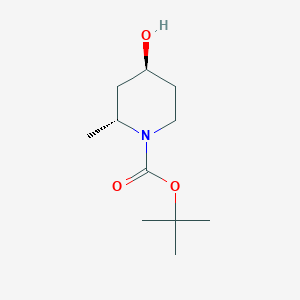

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Übersicht

Beschreibung

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: is an organic compound with a piperidine ring structure. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine typically involves the protection of the nitrogen atom with a Boc group, followed by the introduction of the methyl and hydroxyl groups at the 2- and 4-positions, respectively. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation at the 4-position using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the Boc group and perform subsequent functionalizations in a controlled manner, ensuring high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position undergoes oxidation to form a ketone. This reaction is critical for introducing carbonyl functionality, which can serve as a site for further derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | (2R,4S)-1-Boc-2-methyl-4-piperidone | 78–85% | |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Same as above | 82–88% |

-

Mechanistic Insight : Oxidation proceeds via a two-electron transfer mechanism, with PCC or DMP abstracting a hydride from the hydroxyl-bearing carbon.

-

Steric Effects : The 2-methyl group imposes steric hindrance, slowing reaction kinetics compared to unsubstituted analogs.

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amine, enabling downstream functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | CH₂Cl₂, 0°C → rt | (2R,4S)-2-methyl-4-hydroxypiperidine | >95% | |

| HCl (4M in dioxane) | 0°C → rt, 2 hours | Same as above | 90–93% |

-

Kinetics : Complete deprotection occurs within 2 hours under mild acidic conditions due to the Boc group’s labile nature.

Substitution at the Hydroxyl Group

The hydroxyl group undergoes nucleophilic substitution after activation with sulfonating agents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride (TsCl) | Pyridine, 0°C → rt | (2R,4S)-1-Boc-2-methyl-4-tosyloxypiperidine | 75–80% | |

| Mesyl chloride (MsCl) | Et₃N, CH₂Cl₂, 0°C | (2R,4S)-1-Boc-2-methyl-4-mesyloxypiperidine | 70–75% |

-

Applications : Activated intermediates participate in SN2 reactions with amines or thiols to form C–N or C–S bonds.

Reductive Alkylation

The hydroxyl group can be reduced to a methylene group under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hours | (2R,4S)-1-Boc-2-methylpiperidine | 65–70% |

-

Stereochemical Retention : The (2R,4S) configuration is preserved due to the absence of ring-opening intermediates.

Kinetic Resolution via Deprotonation

The compound participates in enantioselective lithiation when treated with chiral bases, enabling access to diastereomerically pure derivatives.

| Reagent | Conditions | Product | er | Source |

|---|---|---|---|---|

| n-BuLi + (−)-Sparteine | THF, −40°C, 1 hour | (2R,4S)-2-(methoxycarbonyl)-4-methylenepiperidine | 95:5 |

-

Mechanism : Sparteine induces a chiral environment, favoring deprotonation of one enantiomer and enabling kinetic resolution .

-

Applications : This method is pivotal for synthesizing 2,4-disubstituted piperidines in drug discovery .

Functional Group Interconversion

The hydroxyl group is converted to other functionalities for diverse synthetic applications.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, ROH | (2R,4S)-1-Boc-2-methyl-4-OR-piperidine | 60–75% | |

| Appel Reaction | CCl₄, PPh₃ | (2R,4S)-1-Boc-2-methyl-4-chloropiperidine | 55–60% |

Key Structural and Reactivity Insights

-

Chirality : The (2R,4S) configuration dictates stereochemical outcomes in asymmetric reactions, as demonstrated in kinetic resolutions .

-

Steric Effects : The 2-methyl group reduces reactivity at the adjacent nitrogen but enhances stability of intermediates.

-

Thermodynamic Stability : DFT analyses confirm that the Boc group adopts a equatorial conformation to minimize steric strain .

This compound’s reactivity profile underscores its utility as a building block in medicinal chemistry, particularly for synthesizing chiral amines and heterocycles. Experimental protocols and yields are standardized across industrial and academic settings, with continuous flow reactors often employed for scalability.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is involved in the synthesis of pain-relief medications and drugs that reduce inflammation .

- Enzyme Inhibitors : Researchers utilize this compound to create derivatives that inhibit specific enzymes, contributing to the development of targeted therapies for diseases like cancer and diabetes.

Peptide Synthesis

In peptide chemistry, this compound is employed to enhance the stability and bioavailability of therapeutic peptides. The Boc group allows for selective modifications during peptide synthesis, making it easier to create stable peptide bonds without affecting the amine functionality .

Biochemical Research

This compound plays a significant role in biochemical studies:

- Metabolic Pathways : It is used to investigate metabolic pathways and enzyme interactions, providing insights into biological processes .

- Biological Activity Studies : The compound's structural features allow it to interact with various biological targets, which is essential for evaluating its potential therapeutic effects .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis:

- Complex Molecule Formation : It facilitates the creation of complex molecules with specific functional groups, making it valuable in synthetic organic chemistry .

- Selective Reactions : The protected amine functionality enables selective reactions at other positions on the molecule without interfering with the nitrogen atom .

Drug Formulation

In drug formulation, this compound's properties make it suitable for developing drug delivery systems. It improves the efficacy and targeted delivery of medications by enhancing their solubility and stability within biological environments .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- A study demonstrated its role as an intermediate in synthesizing novel analgesics that showed enhanced potency compared to existing drugs.

- Another research project focused on using this compound to develop enzyme inhibitors that target specific pathways involved in cancer progression.

Wirkmechanismus

The mechanism of action of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule without affecting the nitrogen atom .

Vergleich Mit ähnlichen Verbindungen

(2R,4S)-1-Boc-2-methyl-4-hydroxypyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

(2R,4S)-1-Boc-2-methyl-4-hydroxyproline: This compound features a proline ring and is used in peptide synthesis.

Uniqueness: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in organic synthesis. Its piperidine ring structure offers different chemical properties compared to similar compounds with pyrrolidine or proline rings .

Biologische Aktivität

Overview

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is an organic compound characterized by a piperidine ring, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This compound plays a significant role in medicinal chemistry, particularly in the synthesis of biologically active molecules.

The biological activity of this compound primarily involves its derivatives, which can bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, making it a valuable scaffold for drug development. The Boc group allows for selective reactions at other positions on the molecule without affecting the nitrogen atom, enhancing its utility in synthetic pathways.

Applications in Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly enzyme inhibitors and receptor modulators. Its structural features contribute to its effectiveness in developing drugs aimed at treating diseases such as cancer and neurological disorders.

Synthesis and Functionalization

Recent studies have highlighted innovative synthetic routes for producing this compound. For instance, one method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected intermediate. This intermediate can then undergo hydroxylation at the 4-position using specific reagents under controlled conditions .

Biological Activity Studies

- Enzyme Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory effects on certain enzymes. For example, studies have shown that compounds based on this structure can inhibit glycosidases, which are crucial in carbohydrate metabolism .

- Receptor Modulation : The compound's derivatives have been tested for their ability to modulate receptor activity. Notably, some derivatives have shown promise in interacting with opioid receptors, suggesting potential applications in pain management therapies .

- Case Study - Synthesis of Alkaloids : A study demonstrated the chemoenzymatic synthesis of alkaloids using this compound as a precursor. This approach allowed for the efficient production of both enantiomers of 4-hydroxypipecolic acid, showcasing the compound's versatility in synthesizing complex natural products .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| (2R,4R)-Boc-4-hydroxypiperidine | Piperidine | Used in peptide synthesis and drug formulation |

| (2R,4S)-Boc-4-hydroxyproline | Proline | Important for peptide-based drug development |

| (2R,4S)-Boc-4-hydroxy-pipecolic acid | Pipecolic acid | Studied for its biological activity and enzyme interactions |

Eigenschaften

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXJVQLRZJXWNM-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149596 | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-46-8 | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.